2-(叔丁氧甲基)苯基硼酸

描述

2-(tert-Butoxymethyl)phenylboronic acid is a boronic acid derivative that is of interest in organic synthesis due to its potential applications in catalysis and as a building block for various chemical reactions. While the provided papers do not directly discuss 2-(tert-Butoxymethyl)phenylboronic acid, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of arylboronic acids can be achieved through various methods, including the reaction of Grignard reagents with trimethyl borate. For instance, 4-Tert-butylphenylboronic acid was synthesized using 1-bromo-4-tert-butylbenzene and metal magnesium as raw materials under nitrogen, followed by a reaction with trimethyl borate . This method could potentially be adapted for the synthesis of 2-(tert-Butoxymethyl)phenylboronic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of a related compound, (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, shows that the phenyl ring and the tert-butyl group are on the same side of the planar five-membered ring . This spatial arrangement can influence the compound's ability to form hydrogen bonds and participate in catalytic cycles.

Chemical Reactions Analysis

Arylboronic acids are versatile reagents in organic synthesis. They can undergo various chemical reactions, including dehydrative condensation with carboxylic acids and amines, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid . Additionally, they can be converted into phenols using tert-butyl hydroperoxide with a base as a promoter . These reactions highlight the potential of 2-(tert-Butoxymethyl)phenylboronic acid to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the presence of tert-butyl groups can increase the steric bulk and affect the solubility and stability of the compound . The ortho-substituent on the phenyl ring can also play a key role in the reactivity of the boronic acid, as it can prevent the coordination of amines to the boron atom, thus accelerating reactions like amidation .

科学研究应用

有机合成与催化

2-(叔丁氧甲基)苯基硼酸: 在有机合成中广泛应用,特别是在铃木-宫浦交叉偶联反应中 。该反应对于形成碳-碳键至关重要,这是合成复杂有机分子的关键步骤。该硼酸的稳定性和反应活性使其成为化学家开发新型有机化合物的首选。

药物化学

在药物化学中,该化合物用于合成药物。它能够与各种有机底物形成稳定的共价键,从而可以创建多种药物分子。 然而,它主要用于研发,不适用于直接药物应用 。

材料科学

2-(叔丁氧甲基)苯基硼酸: 在材料科学中也有应用,特别是在开发新型聚合物和涂层方面。 它的硼酸基团可以与其他化学实体相互作用,形成具有独特特性的新型材料 。

环境科学

该化合物正在探索用于环境应用,例如开发可以检测环境污染物的传感器。 硼酸部分可以与各种分析物结合,使其可用于监测环境变化 。

分析化学

在分析化学中,2-(叔丁氧甲基)苯基硼酸用作色谱法和其他分析技术中的试剂,用于分离和鉴定化学化合物。 它选择性的结合性质在分析复杂混合物中特别有用 。

生物化学

在生物化学中,该化合物用于研究酶的相互作用和机制。 它可以作为抑制剂或探针来理解不同酶的生化途径和功能 。

药学

虽然没有直接用于药学,但2-(叔丁氧甲基)苯基硼酸在药物发现的研发阶段很重要。 它有助于在药物开发的早期阶段创建前药和活性药物成分 。

化工

在化工领域,该硼酸用于过程优化和工业规模的化学品合成。 它在催化中的作用对于设计高效和可持续的化学过程特别重要 。

安全和危害

作用机制

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(tert-Butoxymethyl)phenylboronic acid . For instance, the compound’s reactivity and stability can be affected by pH and temperature. Additionally, the presence of other molecules that can interact with boronic acids may also influence its action.

属性

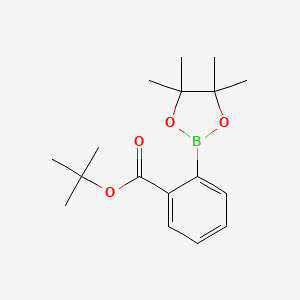

IUPAC Name |

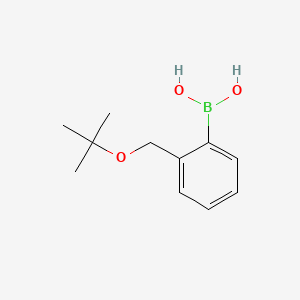

[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTUWARSDLQBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396541 | |

| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

373384-12-4 | |

| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。